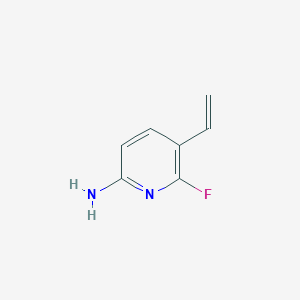

5-Ethenyl-6-fluoropyridin-2-amine

Description

Overview of Pyridine (B92270) Derivatives in Organic Synthesis and Medicinal Chemistry

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a foundational structure in chemistry. nih.govnih.gov Its derivatives are ubiquitous, found in natural products like vitamins and alkaloids, and form the core of a vast number of synthetic compounds. rsc.orggoogle.comresearchgate.net In medicinal chemistry, the pyridine scaffold is considered a "privileged" structure, meaning it is a recurring motif in numerous FDA-approved drugs and biologically active compounds. rsc.org This prevalence is due to several key factors. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is crucial for molecular recognition and binding to biological targets such as enzymes and receptors. nih.gov Furthermore, the aromatic nature of the ring allows for π–π stacking interactions, further stabilizing drug-receptor complexes. nih.gov

Pyridine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, antidiabetic, and anti-inflammatory properties. nih.govfoodb.ca In organic synthesis, they serve as versatile solvents, catalysts, and synthons for constructing more complex molecules. nih.govgoogle.com Their ability to be readily functionalized at various positions on the ring allows chemists to fine-tune the steric and electronic properties of a molecule, making them indispensable tools in drug design and materials science. google.com

Importance of Fluorine Substitution in Heterocyclic Chemistry

The introduction of fluorine into organic molecules, particularly heterocycles, is a powerful strategy in modern drug discovery. nih.govuni.lu Fluorine possesses unique properties, including high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds, which can dramatically alter a molecule's physicochemical and biological profile. uni.luacs.orggoogle.com

Strategically placing fluorine atoms can block sites of metabolic oxidation, thereby increasing a drug's metabolic stability and prolonging its half-life in the body. nih.govchemicalbook.com Fluorine substitution can also modulate the acidity or basicity (pKa) of nearby functional groups, which can enhance a molecule's bioavailability and membrane permeability. nih.govchemicalbook.com Furthermore, the electronegativity of fluorine can influence the electronic distribution within a molecule, potentially leading to stronger binding interactions with target proteins. nih.gov It is estimated that approximately 20% of all pharmaceuticals on the market contain fluorine, a testament to its profound impact on drug design. acs.orgnih.gov

Contextualizing 5-Ethenyl-6-fluoropyridin-2-amine within Pyridinamine Chemistry

This compound is a molecule that combines three key chemical features: a 2-aminopyridine (B139424) core, a fluorine substituent, and a vinyl (ethenyl) group. The 2-aminopyridine moiety is a significant structural unit in its own right, known for its dual nucleophilic character and its utility in constructing fused heterocyclic systems. nih.gov Unsubstituted 2-aminopyridine itself is noted for having a high quantum yield, making its derivatives of interest in the field of fluorescent materials. nih.govsigmaaldrich.com

The addition of a fluorine atom at the 6-position and a vinyl group at the 5-position creates a highly functionalized and potentially versatile chemical intermediate. While detailed research findings on this specific compound are not widely available in public literature, its structure suggests it is designed as a building block for creating more complex molecules, likely within proprietary drug discovery programs as indicated by its appearance in patent literature. uni.lu The vinyl group, in particular, offers a reactive handle for a variety of chemical transformations, such as polymerization, Michael additions, or cross-coupling reactions, making it a valuable point of diversification. acs.org The combination of the established biological relevance of the fluorinated aminopyridine core with the synthetic versatility of the vinyl group positions this compound as a compound of significant interest for synthetic and medicinal chemists.

Structure

3D Structure

Propriétés

IUPAC Name |

5-ethenyl-6-fluoropyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2/c1-2-5-3-4-6(9)10-7(5)8/h2-4H,1H2,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOBZNXHPPHYLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(N=C(C=C1)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1824170-77-5 | |

| Record name | 5-ethenyl-6-fluoropyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical and Structural Properties

The structural and electronic characteristics of 5-Ethenyl-6-fluoropyridin-2-amine define its chemical behavior and potential applications. While experimental data is scarce, computational predictions provide valuable insights into its properties.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₇FN₂ | PubChem uni.lu |

| Monoisotopic Mass | 138.05933 Da | PubChem uni.lu |

| XlogP (Predicted) | 1.7 | PubChem uni.lu |

| SMILES | C=CC1=C(N=C(C=C1)N)F | PubChem uni.lu |

| InChIKey | WUOBZNXHPPHYLB-UHFFFAOYSA-N | PubChem uni.lu |

This table presents computationally predicted data.

The molecule features a planar pyridine (B92270) ring, with the amino, fluoro, and ethenyl groups attached. The fluorine atom, being highly electronegative, influences the electron density of the pyridine ring, which can affect its reactivity in both electrophilic and nucleophilic substitution reactions. The vinyl group provides a site of unsaturation, which is a key feature for further chemical modification.

Chemical Reactivity and Transformation Studies of 5 Ethenyl 6 Fluoropyridin 2 Amine

Reactivity of the Ethenyl Moiety

The ethenyl group at the C-5 position of the pyridine (B92270) ring is a key site for chemical modifications. Its reactivity is influenced by the electronic nature of the substituted pyridine ring.

Electrophilic Addition Reactions

The ethenyl group, an alkene, is susceptible to electrophilic addition reactions. However, the electron-withdrawing nature of the pyridine ring can decrease the nucleophilicity of the vinyl group's double bond, making these reactions less facile than with simple alkenes. libretexts.org The reaction often requires activation, for instance, by using superacids. acs.org

Common electrophilic additions include halogenation and hydrohalogenation. For example, the reaction with bromine would be expected to proceed via a bromonium ion intermediate to yield a dibromoethane derivative. The addition of hydrogen halides (HX) would likely follow Markovnikov's rule, with the proton adding to the carbon atom that results in the more stable carbocation.

| Reaction | Reagent | Expected Product | Typical Conditions |

| Halogenation | Br₂ | 5-(1,2-Dibromoethyl)-6-fluoropyridin-2-amine | Inert solvent (e.g., CH₂Cl₂) |

| Hydrohalogenation | HBr | 5-(1-Bromoethyl)-6-fluoropyridin-2-amine | Gaseous HBr or concentrated aqueous solution |

Radical Reactions

The vinyl group can also participate in radical addition reactions. These reactions are often initiated by light or a radical initiator. For instance, the addition of thiols or alkyl radicals can proceed via a radical chain mechanism. Recent studies have shown that visible-light-driven photoredox catalysis can be a powerful tool for radical additions to vinylpyridines. acs.orgnih.gov This method allows for the enantioselective addition of prochiral radicals, which could be applied to synthesize chiral derivatives of 5-ethenyl-6-fluoropyridin-2-amine. acs.orgnih.gov

| Reaction Type | Radical Source | Initiator/Catalyst | Expected Product |

| Thiol-ene Reaction | R-SH | AIBN or UV light | Thioether derivative |

| Alkyl Radical Addition | Alkyl Halide | Photoredox catalyst (e.g., Ir or Ru complex) | Alkylated pyridine derivative |

Polymerization Potential of the Vinyl Group

The presence of the vinyl group makes this compound a monomer with the potential for polymerization. Vinylpyridines are known to undergo polymerization through radical, cationic, or anionic mechanisms to form polyvinylpyridines. wikipedia.orggoogle.com The resulting polymers have applications in various fields, including as binders and in the manufacturing of ion-exchange resins.

The polymerization can be initiated by free-radical initiators like AIBN or benzoyl peroxide. google.com Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), have also been successfully applied to vinylpyridines, allowing for the synthesis of polymers with well-defined molecular weights and architectures. acs.orgcapes.gov.br Anionic polymerization, often initiated by organolithium compounds, is another viable method. acs.org The specific conditions for the polymerization of this compound would need to be optimized, taking into account the influence of the fluoro and amino substituents.

Reactivity of the Fluoro Substituent

The fluorine atom at the C-6 position is a key site for nucleophilic aromatic substitution, offering a gateway to a wide range of other functional groups.

Nucleophilic Aromatic Substitution at the C-6 Position

The C-6 position of the pyridine ring is activated towards nucleophilic attack due to its position relative to the ring nitrogen. The fluorine atom is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. nih.govwikipedia.org However, the electron-donating amino group at the C-2 position can decrease the electrophilicity of the pyridine ring, potentially slowing down the substitution reaction. masterorganicchemistry.com Despite this, the inherent reactivity of the 6-fluoro position often allows for substitution under appropriate conditions.

A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the fluoride (B91410). These reactions typically require a base and are often carried out at elevated temperatures. The choice of solvent and base is crucial for the success of the reaction.

| Nucleophile | Reagent | Product | Typical Conditions |

| Amine | R₂NH | 6-(Dialkylamino)-5-ethenylpyridin-2-amine | High temperature, with or without a base (e.g., K₂CO₃) |

| Alkoxide | NaOR | 6-Alkoxy-5-ethenylpyridin-2-amine | Anhydrous alcohol, heat |

| Thiolate | NaSR | 6-(Alkylthio)-5-ethenylpyridin-2-amine | Aprotic solvent (e.g., DMF), heat |

Potential for Further Functionalization

Beyond SNAr, the fluoro-substituted pyridine ring can be a substrate for other functionalization reactions. For instance, directed ortho-metalation can be a powerful tool for introducing substituents at specific positions, although the directing group effects would need to be carefully considered. acs.org Cross-coupling reactions, such as Suzuki or Stille couplings, could potentially be employed at the C-F bond, although this is generally more challenging than with heavier halogens.

Furthermore, the amino group itself can be a site for further reactions, such as acylation, alkylation, or diazotization, leading to a diverse array of derivatives. The combination of reactions at the ethenyl group, the fluoro substituent, and the amino group provides a rich platform for the synthesis of complex and highly functionalized pyridine derivatives.

Reactivity of the Amine Group at the C-2 Position

The primary amine attached to the C-2 position of the pyridine ring is a versatile nucleophilic center, capable of participating in a range of chemical reactions. Its reactivity is influenced by the electronic effects of the other substituents on the aromatic ring.

Acylation and Alkylation Reactions

The nucleophilic nature of the exocyclic amine group makes it susceptible to reactions with electrophilic reagents.

Acylation: The amine group of 2-aminopyridines can be readily acylated. dissertationtopic.net This transformation is typically achieved using acylating agents such as acid anhydrides or acyl chlorides. For instance, reacting 2-aminopyridine (B139424) with acetic anhydride (B1165640) leads to the formation of the corresponding acetamide. dissertationtopic.net While the electron-withdrawing fluorine atom at the C-6 position in this compound may slightly reduce the nucleophilicity of the amine, this reaction is generally expected to proceed efficiently. The resulting N-acylated products are important intermediates in organic synthesis. researchgate.net

| Acylating Agent | Expected Product with this compound | Reaction Type |

|---|---|---|

| Acetic Anhydride | N-(5-Ethenyl-6-fluoropyridin-2-yl)acetamide | N-Acetylation |

| Benzoyl Chloride | N-(5-Ethenyl-6-fluoropyridin-2-yl)benzamide | N-Benzoylation |

| Endic Anhydride | Corresponding amido acid | Chemoselective N-Acylation medchemexpress.com |

Alkylation: The alkylation of 2-aminopyridines is more complex than acylation due to the presence of two nucleophilic nitrogen atoms: the exocyclic amine and the pyridine ring nitrogen. Alkylation can occur at either site, and the outcome often depends on the reaction conditions and the nature of the alkylating agent. sioc-journal.cn Direct alkylation of the amino group can be achieved, though competitive alkylation of the ring nitrogen is a common side reaction. sioc-journal.cn Reductive alkylation, involving the condensation with a carbonyl compound followed by reduction, provides a more selective method for N-alkylation of the amino group. rsc.org Furthermore, N-aminopyridinium salts can be used as synthons that undergo selective monoalkylation to produce secondary amines.

Diazotization and Subsequent Transformations

The primary aromatic amine group at the C-2 position can be converted into a diazonium salt. This reaction, known as diazotization, typically involves treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. researchgate.net The resulting pyridin-2-diazonium salt is a valuable intermediate that can undergo a variety of subsequent transformations to introduce different functional groups onto the pyridine ring.

For example, in the synthesis of 2-amino-5-fluoropyridine (B1271945), a related compound, the diazotization of an amino group followed by a Schiemann reaction (thermal decomposition of the diazonium tetrafluoroborate (B81430) salt) is a key step to introduce fluorine. dissertationtopic.netresearchgate.net Similarly, the diazonium salt of this compound could potentially be used in Sandmeyer-type reactions to replace the amino group with halides (Cl, Br) or a cyano group. Hydrolysis of the diazonium salt would yield the corresponding pyridin-2-ol derivative.

Condensation Reactions

The primary amine of this compound can participate in condensation reactions with various carbonyl compounds. These reactions involve the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form an imine (Schiff base). 2-Aminopyridines are known to react with aldehydes, ketones, and other electrophiles to form fused heterocyclic systems. sioc-journal.cn For instance, the reaction of 2-aminopyridine with barbituric acid derivatives can lead to unexpected condensation products through a process resembling a Mannich-type reaction. scielo.org.mx Such reactivity makes 2-aminopyridine derivatives valuable synthons in multicomponent reactions for the synthesis of complex nitrogen-containing heterocycles. nih.gov

| Condensation Partner | Intermediate/Product Type | General Reaction Class |

|---|---|---|

| Aldehyd (e.g., Benzaldehyde) | Imine (Schiff Base) | Condensation |

| Ketone (e.g., Acetone) | Imine (Schiff Base) | Condensation |

| β-Dicarbonyl Compound | Fused Pyrido[1,2-a]pyrimidine | Cyclocondensation sioc-journal.cn |

| α-Haloketone | Fused Imidazo[1,2-a]pyridine (B132010) | Cyclocondensation sioc-journal.cn |

Pyridine Ring Reactivity and Aromaticity Considerations

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This inherent electronic property, combined with the influence of the attached substituents, determines its susceptibility to electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult. The ring nitrogen deactivates the system towards electrophilic attack and is readily protonated under the acidic conditions often used for EAS, further increasing this deactivation. youtube.com However, the reactivity and regioselectivity are strongly influenced by the existing substituents.

In this compound, the directing effects of the three substituents must be considered:

-NH₂ (Amino group at C-2): A powerful activating group that directs electrophiles to the ortho (C-3) and para (C-5) positions.

-F (Fluoro group at C-6): A deactivating group due to its strong negative inductive effect (-I), but it directs ortho (C-5) and para (C-3) due to its positive mesomeric effect (+M).

-CH=CH₂ (Ethenyl group at C-5): A weakly activating group that directs ortho (C-4, C-6) and para.

The combined influence of these groups suggests that the C-3 and C-5 positions are the most electronically enriched. Since the C-5 position is already substituted, electrophilic attack is most likely to occur at the C-3 position . The powerful activating effect of the amino group is the dominant factor, although the deactivating nature of the fluorine and the pyridine nitrogen itself means that harsh reaction conditions may still be necessary. It is also common practice to use a protecting group strategy, such as converting the amine to an amide, to modulate reactivity and prevent side reactions during EAS. libretexts.org

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -NH₂ | C-2 | Strongly Activating (+M > -I) | Ortho (C-3), Para (C-5) |

| -F | C-6 | Deactivating (-I > +M) | Ortho (C-5), Para (C-3) |

| -CH=CH₂ | C-5 | Weakly Activating | Ortho (C-4, C-6), Para |

Nucleophilic Aromatic Substitution Patterns on Pyridines

In contrast to its resistance to electrophilic attack, the electron-deficient pyridine ring is activated towards nucleophilic aromatic substitution (SₙAr), particularly when a good leaving group is present at the C-2, C-4, or C-6 positions. nih.govacs.org

In this compound, the fluorine atom is located at the activated C-6 position. Halogens at this position are readily displaced by nucleophiles. The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pressbooks.pub Fluorine is a particularly effective leaving group in SₙAr reactions on pyridines; its high electronegativity strongly polarizes the C-F bond, facilitating the initial nucleophilic attack, which is the rate-determining step. nih.govacs.org The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be significantly faster than that of 2-chloropyridine. acs.org

Therefore, the fluorine atom at C-6 of this compound is expected to be displaceable by a wide range of nucleophiles. This reaction provides a powerful method for introducing new functional groups at this position. For example, 2,6-difluoropyridine (B73466) readily reacts with ammonium (B1175870) hydroxide (B78521) to yield 2-amino-6-fluoropyridine (B74216), demonstrating the lability of the fluorine atom to nucleophilic attack. chemicalbook.com

| Nucleophile (Nu⁻) | Expected Product | Reaction Type |

|---|---|---|

| RO⁻ (Alkoxide) | 5-Ethenyl-6-alkoxypyridin-2-amine | SₙAr |

| R₂NH (Amine) | N⁶,N⁶-Dialkyl-5-ethenylpyridine-2,6-diamine | SₙAr youtube.com |

| RS⁻ (Thiolate) | 5-Ethenyl-6-(alkylthio)pyridin-2-amine | SₙAr |

| CN⁻ (Cyanide) | 6-Amino-3-ethenylpyridine-2-carbonitrile | SₙAr |

Oxidation and Reduction Pathways of the Pyridine Nucleus

The pyridine nucleus of this compound can undergo both oxidation and reduction, although the specific conditions and outcomes are highly dependent on the nature of the reagents and the influence of the substituents.

Oxidation:

The oxidation of the pyridine ring nitrogen to form a pyridine N-oxide is a common transformation. scripps.eduthieme-connect.deumich.edu For this compound, the presence of the electron-donating amino group at the C2 position and the electron-withdrawing fluoro group at the C6 position creates a complex electronic environment. The amino group increases the electron density of the ring, making the nitrogen atom more nucleophilic and thus more susceptible to oxidation. thieme-connect.de Conversely, the fluorine atom withdraws electron density, which can slightly deactivate the ring towards oxidation. rsc.org

The reaction is typically carried out using peracids, such as m-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid. umich.edu The formation of the N-oxide can significantly alter the reactivity of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic attack at specific positions. scripps.eduresearchgate.net

It is important to note that under strong oxidizing conditions, the ethenyl group could also be susceptible to oxidation, potentially leading to the formation of an epoxide, a diol, or even cleavage of the double bond. This competition between N-oxidation and side-chain oxidation would depend on the specific oxidant and reaction conditions employed.

Reduction:

The reduction of the pyridine nucleus in fluorinated pyridines to yield the corresponding piperidines is a well-established process, typically achieved through heterogeneous hydrogenation. nih.govacs.org Common catalysts for this transformation include palladium on carbon (Pd/C) or platinum oxide (PtO₂), often in the presence of an acid. nih.govacs.org

For this compound, the hydrogenation would likely proceed to give the corresponding 5-ethyl-6-fluoropiperidin-2-amine. A key aspect of this reaction is the potential for chemoselectivity. The ethenyl group is also readily hydrogenated under these conditions. Therefore, the reduction of both the pyridine ring and the vinyl group would be expected to occur, yielding 5-ethyl-6-fluoropiperidin-2-amine.

Selective reduction of just the ethenyl group while preserving the pyridine ring can be challenging but might be achievable using specific catalysts and conditions that favor the reduction of a vinyl group over an aromatic heterocycle. Conversely, selective reduction of the pyridine ring without affecting the vinyl group is highly unlikely under standard hydrogenation conditions.

The stereochemistry of the resulting piperidine (B6355638) is also an important consideration. The hydrogenation of the pyridine ring typically results in the cis-addition of hydrogen atoms, leading to a specific diastereomer of the substituted piperidine. nih.gov

A summary of potential reduction products is presented in the table below.

| Starting Material | Reagent and Conditions | Major Product |

| This compound | H₂, Pd/C, Acid | 5-Ethyl-6-fluoropiperidin-2-amine |

| This compound | Mild, selective hydrogenation catalyst | 5-Ethyl-6-fluoropyridin-2-amine |

Chemo- and Regioselectivity in Multi-Functionalized Pyridines

The presence of multiple functional groups with differing electronic properties on the pyridine ring of this compound leads to complex considerations of chemo- and regioselectivity in its reactions.

The reactivity of this compound is a balance between the activating effect of the amino group and the deactivating effect of the fluorine atom, along with the reactivity of the ethenyl side chain.

Electrophilic Aromatic Substitution: The amino group is a strong activating group and directs electrophiles to the ortho (C3) and para (C5) positions. The fluorine atom is a deactivating group but also an ortho, para-director. In this molecule, the C3 and C5 positions are activated by the amino group. The C5 position is also where the ethenyl group is located. Electrophilic attack will likely be directed to the C3 position, which is activated by the amino group and is not sterically hindered. The ethenyl group itself can also react with electrophiles. Therefore, a competition between electrophilic aromatic substitution on the pyridine ring and electrophilic addition to the vinyl group would exist. The outcome would depend on the nature of the electrophile and the reaction conditions.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C6 position, which is ortho to the ring nitrogen, activates this position for nucleophilic attack. acs.orgnih.gov The electron-withdrawing nature of the fluorine atom and the adjacent nitrogen atom polarizes the C-F bond, making the carbon atom electrophilic. The amino group at C2 and the ethenyl group at C5 have less of a direct influence on the SNAr reactivity at C6. Thus, reactions with strong nucleophiles would likely result in the displacement of the fluoride ion. acs.org

Reactions at the Amino Group: The primary amino group can act as a nucleophile and react with various electrophiles, such as acylating or alkylating agents. This represents another competitive reaction pathway. nih.gov

Reactions at the Ethenyl Group: The vinyl group can undergo a variety of reactions characteristic of alkenes, such as addition reactions (e.g., hydrogenation, halogenation, hydrohalogenation) and polymerization. rsc.org

The predominant reaction pathway will be determined by the specific reagents and conditions employed, highlighting the rich and complex chemistry of this molecule.

The regiochemical outcome of reactions involving this compound is a direct consequence of the electronic and steric effects of its substituents.

Electronic Effects:

The electronic influence of the substituents on the pyridine ring is summarized in the table below.

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| Amino (-NH₂) | C2 | Strong +M (mesomeric), -I (inductive) | Activates the ring towards electrophilic attack, especially at C3 and C5. Increases electron density on the ring nitrogen. |

| Fluoro (-F) | C6 | Strong -I, Weak +M | Deactivates the ring towards electrophilic attack but activates the C6 position for nucleophilic attack. Lowers the basicity of the ring nitrogen. rsc.org |

| Ethenyl (-CH=CH₂) | C5 | Weak +M, Weak -I | Weakly activating towards electrophilic attack on the ring. The double bond itself is a site of high electron density, susceptible to electrophilic addition. |

The combination of a strong electron-donating group (amino) and a strong electron-withdrawing group (fluoro) creates a "push-pull" system that significantly influences the electron distribution within the pyridine ring. The amino group strongly activates the ring, while the fluoro group deactivates it, but also provides a site for nucleophilic substitution.

Steric Effects:

The substituents also exert steric hindrance, which can influence the regioselectivity of reactions.

The fluoro group at C6 is relatively small and is not expected to cause significant steric hindrance to an incoming reagent at the adjacent C5 position or the ring nitrogen.

The amino group at C2 can sterically hinder attack at the C3 position to some extent, although this effect is generally less significant than its electronic directing effect.

The ethenyl group at C5 can influence the approach of reagents to the C6 and C4 positions.

Electronic Structure Analysis

Charge Distribution and Dipole Moments

While general principles of computational chemistry and studies on related, but structurally distinct, aminopyridines exist, extrapolating such data would not provide a scientifically accurate representation of this compound. The unique combination of the ethenyl, fluoro, and amine substituents on the pyridine ring will induce specific electronic and steric effects that must be calculated directly for this molecule.

Further research, involving dedicated ab initio or Density Functional Theory (DFT) calculations, would be required to generate the precise data needed to populate the requested analyses and data tables. Such studies would elucidate the molecule's three-dimensional structure, the energetic landscape of its conformers, and the distribution of its electron density, which are crucial for predicting its reactivity and intermolecular interactions.

Until such research is performed and published, a detailed and authoritative article on the computational and theoretical aspects of this compound cannot be compiled.

Spectroscopic Property Prediction

Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic signatures of molecules like this compound. These predictions are vital for the identification and characterization of the compound in experimental settings.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei are highly sensitive to the local electronic environment. DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31+G(d,p)), can provide reliable predictions of these shifts. nih.gov The process involves optimizing the molecule's geometry and then calculating the nuclear shielding constants, which are subsequently converted to chemical shifts relative to a standard (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).

For this compound, the predicted chemical shifts would reflect the electronic effects of the substituents on the pyridine ring. The electron-donating amino group at position 2 and the electron-withdrawing fluorine atom at position 6 would significantly influence the chemical shifts of the ring protons and carbons. The ethenyl group at position 5 would introduce characteristic shifts in the vinyl region of the ¹H NMR spectrum and corresponding signals in the ¹³C NMR spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Calculated at the B3LYP/6-31+G(d,p) level of theory.

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| H (Amino) | 4.5 - 5.5 |

| H (Vinyl, α) | 6.5 - 6.8 |

| H (Vinyl, β-cis) | 5.2 - 5.5 |

| H (Vinyl, β-trans) | 5.8 - 6.1 |

| H (Ring, 3) | 6.2 - 6.5 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Calculated at the B3LYP/6-31+G(d,p) level of theory.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C (2) | 158 - 162 |

| C (3) | 105 - 110 |

| C (4) | 140 - 145 |

| C (5) | 125 - 130 |

| C (6) | 150 - 155 (JC-F) |

| C (Vinyl, α) | 135 - 140 |

Table 3: Predicted ¹⁹F NMR Chemical Shift for this compound Calculated at the B3LYP/6-31+G(d,p) level of theory.

| Fluorine | Predicted Chemical Shift (ppm) |

|---|

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities, which helps in the assignment of experimental IR spectra. researchgate.netphyschemres.org The calculation of the Hessian matrix for the optimized geometry yields the harmonic vibrational frequencies. These are often scaled by an empirical factor to better match experimental data. elixirpublishers.com

For this compound, the predicted IR spectrum would exhibit characteristic bands for the N-H stretching of the amino group, C-H stretching of the aromatic and vinyl groups, C=C stretching of the pyridine ring and ethenyl group, and a strong C-F stretching vibration.

Table 4: Predicted Key IR Vibrational Frequencies for this compound Calculated at the B3LYP/6-311+G(d,p) level of theory.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (asymmetric) | 3450 - 3550 |

| N-H Stretch (symmetric) | 3350 - 3450 |

| C-H Stretch (Aromatic) | 3050 - 3150 |

| C-H Stretch (Vinylic) | 3000 - 3100 |

| C=C Stretch (Ring) | 1580 - 1620 |

| C=C Stretch (Vinyl) | 1620 - 1650 |

| N-H Bend | 1550 - 1600 |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating UV-Vis absorption spectra by calculating the electronic excitation energies and oscillator strengths. researchgate.netresearchgate.net This provides insight into the electronic transitions within the molecule.

The UV-Vis spectrum of this compound is expected to be influenced by the π-conjugated system extending from the pyridine ring to the ethenyl group. The amino and fluoro substituents will also modulate the absorption maxima (λmax). TD-DFT calculations can predict the λmax values corresponding to the π → π* and n → π* transitions.

Table 5: Predicted UV-Vis Absorption Maxima for this compound Calculated using TD-DFT (B3LYP/6-311+G(d,p)).

| Electronic Transition | Predicted λmax (nm) | Oscillator Strength (f) |

|---|---|---|

| π → π* | 280 - 300 | > 0.1 |

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions, identifying intermediates, and determining the structures and energies of transition states. mdpi.com

A plausible synthetic route to this compound could involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, between a suitable halopyridine precursor and a vinylboronic acid derivative. youtube.comyoutube.com For instance, the coupling of 5-bromo-6-fluoropyridin-2-amine (B1524577) with vinylboronic acid could yield the target molecule.

Computational studies can model the entire catalytic cycle of such a reaction. pku.edu.cnnih.gov This involves calculating the geometries and energies of all reactants, intermediates, transition states, and products. By mapping the potential energy surface, the most favorable reaction pathway can be identified.

The transition state for each step is located on the potential energy surface as a first-order saddle point, characterized by a single imaginary frequency. The analysis of the transition state structure reveals the key bond-forming and bond-breaking events. For the synthesis of this compound, the rate-determining step of the Suzuki coupling could be computationally identified, providing valuable information for optimizing reaction conditions to improve yield and efficiency.

Table 6: Hypothetical Energy Profile for the Suzuki Coupling to form this compound Calculated at the ωB97X-D/def2-TZVP level of theory.

| Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants | 0.0 |

| 2 | Oxidative Addition TS | +15.2 |

| 3 | Oxidative Addition Intermediate | -5.8 |

| 4 | Transmetalation TS | +18.5 |

| 5 | Transmetalation Intermediate | -12.3 |

| 6 | Reductive Elimination TS | +10.1 |

Solvent Effects and Solvation Models in Computational Chemistry

A thorough review of available scientific literature and computational chemistry databases reveals a significant gap in the specific computational investigation of solvent effects on This compound . While computational studies are a powerful tool for understanding how a solvent can influence the geometric and electronic properties of a molecule, dedicated research on this particular compound, including detailed data tables from such analyses, is not publicly available at this time.

In principle, computational chemistry provides robust methods to simulate the behavior of molecules in different solvent environments. These methods are broadly categorized into explicit and implicit solvation models.

Explicit Solvation Models: These models involve simulating a discrete number of individual solvent molecules around the solute molecule (in this case, this compound). This approach, often used in molecular dynamics (MD) simulations, can provide a highly detailed picture of specific solute-solvent interactions, such as hydrogen bonding.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, rather than as individual molecules. This method is computationally less expensive and is widely used in quantum mechanical calculations to determine the influence of the bulk solvent properties on the solute.

For a molecule like This compound , a computational study of solvent effects would typically involve calculating key molecular properties in the gas phase and in a variety of solvents with differing polarities. These properties would likely include:

Ground-State Geometry: How bond lengths and angles change in response to solvent polarity.

Dipole Moment: The magnitude of the molecular dipole moment is expected to increase in more polar solvents as the solvent stabilizes charge separation within the molecule.

Electronic Spectra: Solvatochromic shifts (changes in absorption wavelengths) in UV-visible spectra, which can be predicted using Time-Dependent Density Functional Theory (TD-DFT) coupled with a solvation model.

Molecular Orbital Energies: Changes in the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which affect the molecule's reactivity and electronic properties.

Without specific research, any data presented would be speculative. For instance, one would hypothesize that the amino group and the nitrogen atom in the pyridine ring could engage in hydrogen bonding with protic solvents, leading to significant changes in the molecule's conformational and electronic landscape. However, the extent of these effects, quantified by energy calculations and geometric parameters, remains undetermined for This compound .

Future computational research would be invaluable for elucidating these interactions and providing the detailed data necessary for a comprehensive understanding of this compound's behavior in solution. Such studies would need to generate data similar to the hypothetical tables below.

Hypothetical Data Table: Calculated Dipole Moments in Various Solvents This table is for illustrative purposes only, as specific data for this compound is not available.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |

|---|---|---|

| Gas Phase | 1 | Data not available |

| Toluene | 2.4 | Data not available |

| Dichloromethane | 8.9 | Data not available |

| Ethanol (B145695) | 24.6 | Data not available |

| Water | 78.4 | Data not available |

Hypothetical Data Table: Calculated Solvation Energies This table is for illustrative purposes only, as specific data for this compound is not available.

| Solvent | Solvation Model | Calculated Free Energy of Solvation (kcal/mol) |

|---|---|---|

| Toluene | PCM | Data not available |

| Dichloromethane | PCM | Data not available |

| Ethanol | PCM | Data not available |

| Water | PCM | Data not available |

Potential Applications in Research

Retrosynthetic Analysis of this compound

A retrosynthetic analysis of this compound suggests several strategic disconnections to identify plausible starting materials and synthetic routes. The primary functional groups—the ethenyl, fluoro, and amino moieties—offer multiple points for tactical bond cleavage in the reverse-synthesis direction.

A logical primary disconnection breaks the carbon-carbon bond of the ethenyl group, leading back to a 5-halo-6-fluoropyridin-2-amine intermediate. This approach allows for the late-stage introduction of the vinyl group via well-established cross-coupling reactions, such as the Stille or Suzuki coupling. This strategy is advantageous as it utilizes readily available vinylating agents.

Alternatively, a disconnection focusing on the formation of the pyridine (B92270) ring itself can be envisioned. This would involve breaking down the heterocyclic core into acyclic precursors. illinois.edu For instance, a [4+2] cycloaddition approach would dissect the pyridine into a four-atom and a two-atom fragment, while a [3+3] cycloaddition would involve two three-atom components. acs.orgacs.org The challenge in these approaches lies in designing precursors that already bear the necessary substituents or functional groups that can be readily converted to the ethenyl, fluoro, and amino groups.

Strategies for Pyridine Ring Construction with Ethenyl and Fluoro Substituents

The construction of a pyridine ring bearing both ethenyl and fluoro substituents presents a significant synthetic challenge. Several strategies can be employed, broadly categorized into de novo synthesis approaches and cycloaddition reactions. chemrxiv.orgnih.gov

De Novo Synthesis Approaches

De novo synthesis involves the formation of the pyridine ring from acyclic precursors. chemrxiv.orgcolab.ws These methods offer high flexibility in introducing a variety of substituents.

| Method | Description | Precursors |

| Hantzsch Pyridine Synthesis | A multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. nih.gov | Aldehyde, β-ketoester, Ammonia |

| Bohlmann-Rahtz Pyridine Synthesis | Involves the condensation of an enamine with an α,β-unsaturated ketone or aldehyde. nih.gov | Enamine, α,β-Unsaturated Carbonyl |

| Guareschi-Thorpe Condensation | A reaction between a cyanoacetamide and a 1,3-dicarbonyl compound to form a 2-pyridone, which can be further functionalized. | Cyanoacetamide, 1,3-Dicarbonyl |

| Kröhnke Pyridine Synthesis | Utilizes pyridinium (B92312) ylides derived from α-picolinium salts, which react with α,β-unsaturated carbonyl compounds. | Pyridinium Ylide, α,β-Unsaturated Carbonyl |

For the synthesis of this compound, a de novo approach would necessitate precursors bearing the ethenyl and fluoro functionalities or their synthetic equivalents. For instance, a modified Hantzsch synthesis could potentially utilize a fluorinated β-ketoester and an aldehyde containing a protected vinyl group.

Cycloaddition Reactions

Cycloaddition reactions provide a powerful and often convergent route to substituted pyridines. nih.gov These reactions typically involve the [4+2] cycloaddition (Diels-Alder reaction) of a diene and a dienophile. acsgcipr.org

Inverse-Electron-Demand Diels-Alder Reactions: This type of reaction is particularly useful for pyridine synthesis. wikipedia.org It involves the reaction of an electron-rich dienophile (like an enamine) with an electron-poor diene, such as a 1,2,4-triazine. The initial cycloadduct then undergoes a retro-Diels-Alder reaction, extruding a small molecule like nitrogen gas to form the aromatic pyridine ring. acsgcipr.orgwikipedia.org To synthesize the target compound, one might employ a dienophile bearing an ethenyl group and a triazine with a fluorine substituent.

[2+2+2] Cycloaddition Reactions: Transition metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles offer another elegant method for constructing substituted pyridines. nih.gov This reaction assembles the pyridine ring from three two-carbon units. To incorporate the desired substituents, one would need to use appropriately functionalized alkynes and a nitrile that can be converted to the amino group.

Approaches to Fluorine Atom Introduction at the C-6 Position

The introduction of a fluorine atom onto a pyridine ring, particularly at the C-6 position, can be achieved through either electrophilic or nucleophilic fluorination strategies. The choice of method depends on the nature of the substrate and the desired regioselectivity.

Electrophilic Fluorination Strategies

Electrophilic fluorination involves the reaction of an electron-rich pyridine ring with a source of "F+". nih.govnih.gov Common electrophilic fluorinating reagents include Selectfluor (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI).

For the synthesis of this compound, an electrophilic fluorination approach would likely be challenging due to the electron-donating nature of the amino group, which would direct fluorination to other positions. However, strategic use of protecting groups or a late-stage fluorination of a less activated precursor could potentially overcome this issue.

| Reagent | Description |

| Selectfluor | A widely used, commercially available electrophilic fluorinating agent. acs.org |

| N-Fluorobenzenesulfonimide (NFSI) | Another common electrophilic fluorinating reagent. |

| Elemental Fluorine (F2) | A highly reactive and hazardous reagent, often used in diluted form. acs.orgchemicalbook.com |

Research has shown that the fluorination of pyridines with AgF2 can be highly selective for the position adjacent to the nitrogen atom. pkusz.edu.cnresearchgate.net This method has been successfully applied to the late-stage functionalization of complex molecules. nih.govacs.org

Nucleophilic Fluorination Pathways on Pyridine Rings

Nucleophilic fluorination is a more common strategy for introducing fluorine onto electron-deficient pyridine rings. nih.gov This typically involves the displacement of a leaving group, such as a halide or a nitro group, by a fluoride (B91410) ion.

A plausible route to this compound via nucleophilic fluorination would start with a precursor like 5-ethenyl-6-chloropyridin-2-amine. The chloro substituent at the C-6 position can be displaced by a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), often in the presence of a phase-transfer catalyst or in a high-boiling polar aprotic solvent.

The synthesis of 2-amino-6-fluoropyridine (B74216) from 2,6-difluoropyridine (B73466) via nucleophilic aromatic substitution with ammonia demonstrates the feasibility of this approach. chemicalbook.com Similarly, the preparation of 2-amino-5-fluoropyridine (B1271945) has been achieved through various routes, including the Schiemann reaction. researchgate.net A patent describes the preparation of fluoropyridine compounds through a diazotization-fluorination sequence of the corresponding amino-pyridines in anhydrous hydrogen fluoride. google.com

Another method involves the activation of pyridine N-oxides. The N-oxide can be activated with an agent like triflic anhydride (B1165640) in the presence of a tertiary amine to form a pyridylammonium salt, which is then susceptible to nucleophilic attack by fluoride. acs.org

| Method | Description | Precursors |

| Halex Reaction | Nucleophilic displacement of a halide (typically Cl or Br) with a fluoride source (e.g., KF, CsF). | Halogenated Pyridine |

| Schiemann Reaction | Thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. | Aminopyridine |

| From Pyridine N-Oxides | Activation of the N-oxide followed by nucleophilic fluorination. | Pyridine N-Oxide |

Halogen Exchange Reactions (e.g., from chloro- or bromo-precursors)

The introduction of a fluorine atom onto an aromatic ring is often achieved through halogen exchange (Halex) reactions. This process typically involves the displacement of a chloro or bromo substituent with a fluoride ion. While direct fluorination can be challenging, Halex reactions offer a more controlled and often higher-yielding alternative.

Historically, these reactions required harsh conditions, such as high temperatures (over 400°C) or the use of aprotic solvents like sulfolane (B150427) at around 200-230°C. google.comgoogle.com However, the development of new catalytic systems has enabled these transformations to occur under milder conditions. google.com Alkali metal fluorides, such as potassium fluoride (KF), rubidium fluoride (RbF), or cesium fluoride (CsF), serve as the fluorine source. google.comgoogle.com The reactivity of these fluorides increases down the group, with CsF being the most reactive.

For the synthesis of fluoropyridines, a common precursor would be the corresponding chloropyridine. The success of the halogen exchange is highly dependent on the electronic nature of the pyridine ring. Electron-withdrawing groups on the ring can activate it towards nucleophilic aromatic substitution, facilitating the displacement of the halide. In the context of this compound, the precursor would likely be a 6-chloro or 6-bromopyridine derivative. The reaction would be carried out by heating the halopyridine with an alkali metal fluoride in a suitable high-boiling point aprotic solvent. The use of phase-transfer catalysts or aminophosphonium catalysts can further enhance the reaction rate and yield. google.comgoogle.com For instance, the nitro group in methyl 3-nitropyridine-4-carboxylate has been successfully replaced by a fluoride anion using CsF in dry DMSO, demonstrating the viability of nucleophilic aromatic substitution for introducing fluorine. mdpi.com

Recent advancements have also explored the use of organic halides as the halogen source in the presence of a titanocene (B72419) catalyst, allowing for selective activation of C-F bonds for F/Cl and F/Br exchanges. organic-chemistry.org

Table 1: Conditions for Halogen Exchange Reactions

| Precursor | Reagents | Solvent | Temperature | Yield | Reference |

| 3-Nitropyridyl carboxylate | CsF | DMSO | Reflux | 38% | mdpi.com |

| Haloaromatic compound | Alkali metal fluoride, aminophosphonium catalyst | None or ancillary solvent | High temperatures | - | google.com |

| Alkyl fluorides | Titanocene dihalides, trialkyl aluminum, polyhalomethanes | - | Mild conditions | Up to 99% | organic-chemistry.org |

Methodologies for Ethenyl Group Installation at the C-5 Position

The introduction of an ethenyl (vinyl) group at the C-5 position of the pyridine ring can be accomplished through several modern synthetic methods.

Cross-Coupling Reactions (e.g., Heck, Suzuki-Miyaura, Negishi) for Vinyl Group Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, which utilizes a boronic acid or ester, and the Heck reaction, which employs an alkene, are particularly relevant for vinyl group installation.

In a Suzuki-Miyaura coupling, a 5-halopyridine derivative (e.g., 5-bromo-6-fluoropyridin-2-amine) would be reacted with a vinylboronic acid or a vinylboronate ester in the presence of a palladium catalyst and a base. The choice of ligand for the palladium catalyst is crucial for achieving high yields and preventing side reactions, especially with challenging substrates like 2-pyridyl boron reagents. nih.gov

The Heck reaction offers a direct approach by coupling a 5-halopyridine with ethylene (B1197577) gas or a vinylating agent like vinyltributyltin. This reaction also requires a palladium catalyst and a base.

The Negishi coupling, which uses an organozinc reagent, and the Hiyama coupling, employing an organosilane, are also viable alternatives for introducing the vinyl group. nih.gov For instance, 2-pyridyltrimethylsilanes have been successfully coupled with aryl halides using a dual Pd/Cu catalytic system. nih.gov

Table 2: Cross-Coupling Reactions for Aryl-Aryl Bond Formation

| Coupling Reaction | Nucleophile | Electrophile | Catalyst System | Key Features | Reference |

| Suzuki-Miyaura | Organoboron reagent | (Hetero)aryl halide | Palladium catalyst, base | Tolerant of many functional groups | nih.govacs.org |

| Heck | Alkene | (Hetero)aryl halide | Palladium catalyst, base | Direct vinylation | - |

| Negishi | Organozinc reagent | (Hetero)aryl halide | Palladium or Nickel catalyst | High reactivity | - |

| Hiyama | Organosilane | (Hetero)aryl halide | Palladium catalyst, activator (e.g., fluoride) | Milder conditions with dual Pd/Cu system | nih.gov |

Wittig or Horner–Wadsworth–Emmons Olefination Reactions

The Wittig reaction and its modification, the Horner–Wadsworth–Emmons (HWE) reaction, are classic methods for forming alkenes from carbonyl compounds. nih.govorganic-chemistry.orgwikipedia.orgharvard.edu To install an ethenyl group at the C-5 position using this approach, a 5-formylpyridine or a 5-acetylpyridine precursor would be required.

In the Wittig reaction, a phosphonium (B103445) ylide, typically prepared from triphenylphosphine (B44618) and a methyl halide followed by deprotonation with a strong base, reacts with the aldehyde or ketone to form the alkene. harvard.edu

The HWE reaction utilizes a phosphonate (B1237965) carbanion, which is generally more nucleophilic and less basic than the corresponding phosphonium ylide. wikipedia.org This often leads to higher E-selectivity and easier removal of the phosphate (B84403) byproduct. organic-chemistry.orgwikipedia.org The reaction of a 5-formylpyridine with a stabilized phosphonate ylide would yield the desired 5-ethenylpyridine derivative. organic-chemistry.org

Elimination Reactions from Saturated Precursors

An alternative strategy involves the creation of the double bond through an elimination reaction from a saturated precursor. This could involve, for example, the dehydration of a 5-(1-hydroxyethyl)pyridine derivative. The alcohol can be prepared by the reduction of a 5-acetylpyridine or by the addition of a methyl Grignard reagent to a 5-formylpyridine. Subsequent acid- or base-catalyzed dehydration would then generate the ethenyl group.

Another possibility is the dehydrohalogenation of a 5-(1-haloethyl)pyridine. This precursor could be synthesized from the corresponding alcohol. Treatment with a strong, non-nucleophilic base would then induce elimination to form the desired alkene.

Amination at the C-2 Position of the Pyridine Ring

Introducing an amino group at the C-2 position of the pyridine ring is a common transformation in the synthesis of many biologically active compounds.

Nucleophilic Aromatic Substitution (SNAr) with Ammonia or Amines

Nucleophilic aromatic substitution (SNAr) is a primary method for the amination of pyridines, particularly those bearing a good leaving group at the 2- or 4-position. nih.govacs.org The electron-deficient nature of the pyridine ring facilitates attack by nucleophiles. galchimia.com

In the synthesis of this compound, the fluorine atom at the 6-position makes the pyridine ring more susceptible to nucleophilic attack. The starting material for this step would be a 2,6-dihalopyridine derivative, such as 2,6-difluoropyridine. Reaction with aqueous ammonia or an amine at elevated temperatures and pressures can selectively displace one of the halogens. chemicalbook.com For example, 2,6-difluoropyridine reacts with aqueous ammonia at 105°C to give 6-fluoro-2-pyridinamine in high yield. chemicalbook.com The higher reactivity of fluoropyridines compared to chloropyridines in SNAr reactions can allow for milder reaction conditions. nih.gov The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is reportedly 320 times faster than the reaction of 2-chloropyridine. nih.gov

The Chichibabin reaction is another classic method for direct amination of pyridines at the C-2 position using sodium amide. ntu.edu.sg However, SNAr on a pre-functionalized pyridine is often more regioselective and applicable to a broader range of substrates.

Table 3: Amination of Pyridines

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

| 2,6-Difluoropyridine | Aqueous Ammonia | 105°C, 15 h | 6-Fluoro-2-pyridinamine | 94% | chemicalbook.com |

| Pyridine | n-Butylamine, NaH, LiI | THF, reflux | N-Butylpyridin-2-amine | 95% | ntu.edu.sgorgsyn.org |

| Pyridine N-oxides | Ts2O, t-BuNH2 then TFA | - | 2-Aminopyridines | High | researchgate.net |

Reductive Amination Procedures

Reductive amination is a versatile method for synthesizing amines from carbonyl compounds. libretexts.org This process involves the reaction of an aldehyde or ketone with ammonia or an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. libretexts.orgyoutube.com A key advantage of this one-pot reaction is its ability to form primary, secondary, or tertiary amines by selecting the appropriate nitrogen source. libretexts.org

For the synthesis of this compound, a hypothetical reductive amination pathway would start with a suitable ketone precursor, such as 5-ethenyl-6-fluoropyridin-2(1H)-one. The reaction would proceed through the following steps:

Imine Formation : The ketone reacts with ammonia under mildly acidic conditions. The acid catalyzes the initial nucleophilic addition of ammonia to the carbonyl carbon, followed by dehydration to form an imine intermediate.

In Situ Reduction : A reducing agent present in the reaction mixture immediately reduces the newly formed C=N double bond of the imine. libretexts.org Common laboratory reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) or the milder sodium cyanoborohydride (NaBH₃CN), which is selective for the protonated imine over the starting ketone. youtube.comyoutube.com

5-ethenyl-6-fluoropyridin-2(1H)-one + NH₃ + [Reducing Agent] → this compound

The choice of reducing agent is critical; it must be mild enough not to reduce the ketone starting material but potent enough to reduce the imine intermediate. youtube.com

Hofmann Rearrangement from Carboxamide Precursors

The Hofmann rearrangement provides a classic route to primary amines from primary carboxamides, with the notable outcome of producing an amine with one less carbon atom than the starting amide. wikipedia.orgchemistrysteps.com The reaction proceeds by treating the carboxamide with bromine or another halogen source in a basic solution. wikipedia.org This triggers a rearrangement where the alkyl or aryl group migrates from the carbonyl carbon to the nitrogen atom, forming an isocyanate intermediate. Subsequent hydrolysis of the isocyanate yields the primary amine and carbon dioxide. wikipedia.orgchemistrysteps.com

To synthesize this compound via this method, the required starting material would be 6-fluoro-5-vinylpicolinamide (5-ethenyl-6-fluoropyridine-2-carboxamide). The key steps of the mechanism are:

N-Bromination : The primary amide is deprotonated by the base (e.g., sodium hydroxide), and the resulting anion reacts with bromine to form an N-bromoamide.

Rearrangement : A second deprotonation at the nitrogen is followed by a concerted rearrangement. The 6-fluoro-5-vinylpyridin-2-yl group migrates to the nitrogen as the bromide ion departs, yielding an isocyanate intermediate. wikipedia.org

Hydrolysis : The isocyanate is then attacked by water (hydrolysis), leading to a carbamic acid, which spontaneously decarboxylates to give the final product, this compound. chemistrysteps.com

Hypervalent iodine reagents, such as phenyliodoso diacetate (PIDA) or diacetoxyiodobenzene (B1259982) (DIB), can also be used to effect the Hofmann rearrangement, often under milder conditions. researchgate.netnih.govnih.gov

Multi-Step Synthesis Pathways from Simpler Pyridine Building Blocks

Constructing this compound often requires a multi-step approach starting from more readily available pyridine derivatives. These pathways involve the sequential introduction of the required functional groups—amino, fluoro, and ethenyl—onto the pyridine ring. A common and logical strategy begins with a pre-functionalized pyridine, such as an aminofluoropyridine.

A plausible synthetic route could start from 2-amino-6-fluoropyridine . This starting material already contains two of the necessary functional groups in the correct positions. The synthesis would then focus on introducing the ethenyl (vinyl) group at the C-5 position.

Stepwise Functionalization and Derivatization

The stepwise functionalization from 2-amino-6-fluoropyridine would proceed as follows:

Halogenation : The first step is the regioselective introduction of a halogen, typically bromine, at the C-5 position of the pyridine ring. This creates a handle for the subsequent cross-coupling reaction. The reaction of 2-amino-6-fluoropyridine with a brominating agent like N-Bromosuccinimide (NBS) would yield 5-bromo-6-fluoropyridin-2-amine (B1524577) uni.lu. The directing effects of the existing amino and fluoro groups are crucial for achieving the desired regioselectivity.

Vinyl Group Installation via Cross-Coupling : The final key step is the introduction of the ethenyl group. This is commonly achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. nih.gov The 5-bromo-6-fluoropyridin-2-amine intermediate would be reacted with a vinylating agent like potassium vinyltrifluoroborate nih.gov or a vinylboronic ester. The Suzuki reaction is well-suited for this transformation due to its high functional group tolerance and generally good yields. organic-chemistry.orgyoutube.com

This sequence provides a controlled and reliable method for assembling the target molecule.

Regioselective Synthesis Considerations and Challenges

Regioselectivity is a paramount challenge in the synthesis of polysubstituted pyridines. nih.gov In the proposed pathway starting from 2-amino-6-fluoropyridine, the outcome of the halogenation step is governed by the electronic properties of the substituents already on the ring.

The amino group at C-2 is a powerful activating, ortho-para directing group.

The fluoro group at C-6 is a deactivating, ortho-para directing group.

For electrophilic aromatic substitution (such as bromination), the activating amino group directs incoming electrophiles to the C-3 and C-5 positions. The deactivating fluoro group also directs to the C-3 and C-5 positions. Since both groups reinforce substitution at the same positions, a mixture of 3-bromo and 5-bromo isomers could potentially form. However, the C-5 position is generally favored due to reduced steric hindrance compared to the C-3 position, which is situated between the two existing groups. Careful optimization of reaction conditions is necessary to maximize the yield of the desired 5-bromo isomer. rsc.org

Optimization of Reaction Conditions: Temperature, Solvents, Catalysts, and Yields

The success of a multi-step synthesis hinges on the optimization of each individual step. Drawing from literature on analogous transformations, typical conditions can be proposed.

For the amination of a di-substituted pyridine like 2,6-difluoropyridine to 2-amino-6-fluoropyridine, the reaction is often carried out in a sealed vessel at elevated temperatures. chemicalbook.com

For the subsequent Suzuki-Miyaura coupling , several factors must be optimized for maximum yield and efficiency. mdpi.com The choice of catalyst, base, and solvent system is critical. Palladium catalysts with phosphine (B1218219) ligands are standard. nih.gov

Below is a table summarizing plausible optimized conditions for the synthesis of this compound from 2-amino-6-fluoropyridine.

| Step | Reactants | Reagents & Catalyst | Solvent | Temperature (°C) | Time (h) | Reported Yield (Analogous Rxn) | Ref. |

| Bromination | 2-Amino-6-fluoropyridine | N-Bromosuccinimide (NBS) | Acetonitrile (B52724) or DMF | Room Temp | 2-4 | Good to Excellent | uni.lu |

| Suzuki Coupling | 5-Bromo-6-fluoropyridin-2-amine, Potassium vinyltrifluoroborate | PdCl₂(PPh₃)₂, Cs₂CO₃ | THF/H₂O | 80 - 100 (Reflux) | 12-24 | Moderate to Good | nih.gov |

This data is based on typical conditions for these reaction types and may require further optimization for this specific substrate.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification of intermediates and the final product is essential for obtaining high-purity this compound. A combination of standard laboratory techniques is employed throughout the synthesis.

Filtration : This simple technique is often used to isolate solid products or intermediates from the reaction mixture, particularly after precipitation or crystallization. For example, the product of the amination of 2,6-difluoropyridine often precipitates upon cooling and can be collected by filtration. chemicalbook.com

Extraction : Liquid-liquid extraction is a common workup procedure to separate the desired product from inorganic salts and other water-soluble impurities. The crude product is dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane, or 1,2-dichloroethane) and washed with water or brine. chemicalbook.com

Drying : After extraction, the organic layer containing the product is dried over an anhydrous drying agent, such as sodium sulfate (B86663) or magnesium sulfate, to remove residual water before solvent evaporation. chemicalbook.com

Recrystallization : This is a powerful technique for purifying solid compounds. The crude product is dissolved in a hot solvent and allowed to cool slowly, forming pure crystals while impurities remain in the solution. researchgate.net

Column Chromatography : For mixtures that are difficult to separate by other means, silica (B1680970) gel column chromatography is the method of choice. A solvent system (eluent) is selected to move the components of the mixture down the column at different rates, allowing for their separation.

High-Performance Liquid Chromatography (HPLC) : For very high purity requirements or for separating complex mixtures, preparative HPLC can be used. researchgate.net

Each step of a multi-step synthesis typically concludes with a purification procedure to ensure the material carried forward is of sufficient purity for the subsequent reaction.

Role As a Chemical Intermediate and Synthetic Building Block

Precursor in the Synthesis of Complex Fluoropyridine Derivatives

The reactivity of the vinyl group is central to the potential of 5-Ethenyl-6-fluoropyridin-2-amine as a precursor to more complex fluoropyridine derivatives. A range of well-established chemical transformations could theoretically be applied to this moiety to generate a diverse library of compounds.

Hypothetical Transformations of the Ethenyl Group:

| Reaction Type | Reagents and Conditions (Illustrative) | Potential Product Class |

| Oxidation | OsO₄, NMO; or O₃ then Me₂S | Diols, Aldehydes |

| Reduction | H₂, Pd/C | Ethylpyridines |

| Heck Reaction | Aryl halide, Pd catalyst, base | Stilbene analogues |

| Diels-Alder | Dienophile (e.g., maleimide) | Bicyclic pyridines |

| Michael Addition | Nucleophile (e.g., malonates) | Substituted propylpyridines |

These transformations would allow for the introduction of new functional groups and the extension of the carbon skeleton, all while preserving the core fluorinated aminopyridine structure. The resulting products could serve as advanced intermediates for a variety of applications, including medicinal chemistry and materials science.

Application in Heterocyclic Scaffold Construction

The vinyl group of this compound is a prime candidate for participation in cycloaddition reactions, a powerful strategy for the construction of complex heterocyclic scaffolds. The electron-rich nature of the aminopyridine ring system, modulated by the fluorine atom, could influence the regioselectivity and stereoselectivity of these reactions.

One of the most prominent potential applications is the Diels-Alder reaction, where the ethenyl group can act as a dienophile. Reaction with various dienes would lead to the formation of fused ring systems, incorporating the pyridine (B92270) core into a larger, more rigid structure. Such scaffolds are of significant interest in drug discovery for their ability to present substituents in a well-defined three-dimensional orientation.

Utilization in Ligand Design (e.g., as part of a chelating system)

The nitrogen atoms of the pyridine ring and the amino group provide potential coordination sites for metal ions, making this compound a candidate for incorporation into chelating ligands. The electronic properties of the pyridine ring, influenced by the fluorine and amino substituents, would dictate the coordination properties of the resulting ligand.

The ethenyl group offers a point of attachment for further functionalization, allowing for the construction of more complex ligand architectures. For example, polymerization of the vinyl group could lead to the formation of polymers with repeating pyridine units, capable of binding multiple metal ions. Alternatively, the vinyl group could be transformed into other functional groups, such as a carboxylic acid or a phosphine (B1218219), to create multidentate ligands.

Potential Ligand Features:

Bidentate Coordination: The pyridine nitrogen and the exocyclic amino group could potentially coordinate to a single metal center.

Tunable Electronics: The fluorine atom allows for the fine-tuning of the ligand's electronic properties.

Post-functionalization: The vinyl group serves as a handle for further modification and incorporation into larger systems.

Modular Synthesis Strategies Employing this compound

The concept of modular synthesis, where complex molecules are assembled from a set of interchangeable building blocks, is a cornerstone of modern organic chemistry. This compound is theoretically well-suited for such strategies. Its distinct functional groups—the amino group, the fluorine atom, and the vinyl group—can be seen as independent modules that can be selectively functionalized.

For instance, the amino group could be acylated or alkylated, while the vinyl group undergoes a Heck reaction, and the fluorine atom participates in a nucleophilic aromatic substitution (SNAᵣ) reaction. This orthogonal reactivity would allow for the rapid generation of a diverse library of compounds from a single starting material. The ability to introduce complexity in a stepwise and controlled manner is highly desirable for the efficient discovery of new molecules with tailored properties.

Advanced Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity, chemical environment, and spatial proximity of atoms within a molecule. For 5-Ethenyl-6-fluoropyridin-2-amine, a combination of one-dimensional and two-dimensional NMR experiments is employed to unambiguously assign its structure.

¹H NMR, ¹³C NMR, and ¹⁹F NMR for Chemical Shift and Coupling Analysis

The analysis of one-dimensional NMR spectra is the initial step in deciphering the molecular structure. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring atoms through chemical shifts and spin-spin coupling patterns. The ¹³C NMR spectrum provides information on the carbon framework, while the ¹⁹F NMR spectrum is crucial for observing the fluorine substituent, a key functional group in this molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the protons of the ethenyl (vinyl) group, and the amine protons. The chemical shifts of the pyridine ring protons are influenced by the electron-withdrawing fluorine atom and the electron-donating amine group. The vinyl group will present a characteristic set of signals, typically a doublet of doublets for the terminal CH proton and two doublets for the internal CH₂ protons, with coupling constants indicative of their cis, trans, and geminal relationships. The amine protons (NH₂) will likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon atoms of the pyridine ring will resonate in the aromatic region, with their chemical shifts significantly affected by the attached fluorine and amine groups. The carbon atom bonded to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JC-F). The two carbons of the ethenyl group will appear in the olefinic region of the spectrum.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is a powerful tool for confirming the presence and electronic environment of the fluorine atom. For this compound, a single resonance is expected. The chemical shift of this signal provides insight into the electronic nature of the pyridine ring. Furthermore, coupling between the fluorine nucleus and nearby protons (³JF-H and ⁴JF-H) can be observed in the ¹H spectrum or as fine splitting in the ¹⁹F spectrum, aiding in the assignment of the proton signals. Studies on similar compounds like 2-amino-6-fluoropyridine (B74216) show that the fluorine chemical shift can be sensitive to solvent polarity. scholaris.ca

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Coupling Constants (Hz) |

| H3 | 7.5 - 7.8 | - | ³JH3-H4 ≈ 8-9 |

| H4 | 6.4 - 6.7 | - | ³JH4-H3 ≈ 8-9, ⁴JH4-F ≈ 1-2 |

| -CH= | 6.5 - 6.8 | 130 - 135 | ³Jtrans ≈ 16-18, ³Jcis ≈ 10-12 |

| =CH₂ (trans) | 5.6 - 5.9 | 115 - 120 | ³Jtrans ≈ 16-18, ²Jgem ≈ 1-2 |

| =CH₂ (cis) | 5.2 - 5.5 | 115 - 120 | ³Jcis ≈ 10-12, ²Jgem ≈ 1-2 |

| NH₂ | 4.5 - 5.5 (broad) | - | - |

| C2 | - | 158 - 162 | ¹JC2-F ≈ 230-250 |

| C3 | - | 140 - 145 | |

| C4 | - | 108 - 112 | |

| C5 | - | 125 - 130 | |

| C6 | - | 150 - 155 | |

| -C H= | - | 130 - 135 | |

| =C H₂ | - | 115 - 120 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To overcome the limitations of one-dimensional NMR and to confirm the assignments, a suite of two-dimensional NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons (H3 and H4) and within the ethenyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the signals of the vinyl protons would correlate with their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. HMBC is crucial for establishing the connectivity between different functional groups. For example, correlations between the vinyl protons and the C5 carbon of the pyridine ring would confirm the position of the ethenyl substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are directly bonded. NOESY can provide information about the conformation and stereochemistry of the molecule. For instance, it could show through-space interactions between the amine protons and the H6 proton or the vinyl protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis